Methyl 4-chlorosulfonylpentanoate
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Description
“Methyl 4-chlorosulfonylpentanoate” is a chemical compound with the molecular formula C6H11ClO4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the sources I found. Such properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
1. Trace Analysis of Sulfonylurea Herbicides
A study by Corcia et al. (1997) outlines a method for extracting and analyzing sulfonylurea herbicides in water, demonstrating the importance of sulfonyl compounds in agricultural chemistry and environmental monitoring (Corcia et al., 1997).
2. Inhibition Effects of Sulfonyl Compounds
Gul et al. (2016) reported on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on carbonic anhydrase, highlighting the biomedical applications of sulfonyl compounds (Gul et al., 2016).
3. Degradation of Organophosphorus Pesticides
Patil and Gogate (2012) investigated the degradation of methyl parathion using hydrodynamic cavitation, showing the potential of advanced oxidation processes in degrading chlorinated and sulfonyl pesticides for environmental protection (Patil & Gogate, 2012).
4. Heterogeneous Fenton-like Systems
Xu and Wang (2011) explored the removal of 4-chloro-3-methyl phenol using a Fenton-like system with nanoparticulate zero-valent iron, indicating the use of chlorinated compounds in studies of pollution control and remediation technologies (Xu & Wang, 2011).
Properties
IUPAC Name |
methyl 4-chlorosulfonylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-5(12(7,9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKIOCYMMFKOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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